5-Benzoyl-2-(3-cyanophenyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

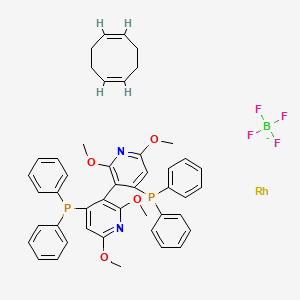

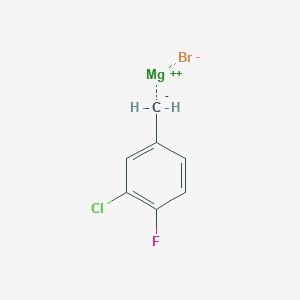

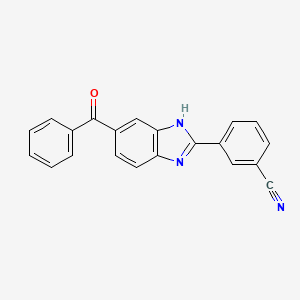

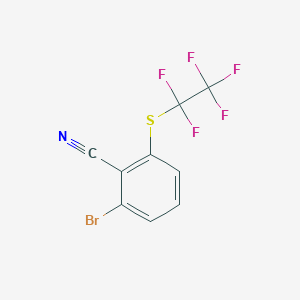

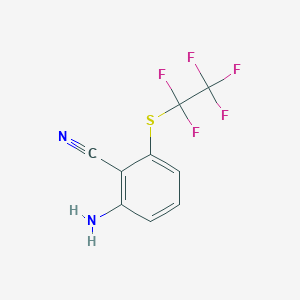

5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a unique chemical compound with the empirical formula C21H13N3O . It is a solid substance and is part of a class of heterocyclic, aromatic compounds known as benzimidazoles .

Synthesis Analysis

Benzimidazoles, including 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, can be synthesized through a simple process with high yield and efficiency . The synthesis typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

The molecular structure of 5-Benzoyl-2-(3-cyanophenyl)benzimidazole is characterized by a six-membered benzene ring fused to a five-membered imidazole moiety . The SMILES string representation of the molecule isO=C(C1=CC=CC=C1)C2=CC=C(NC(C3=CC=C(C#N)C=C3)=N4)C4=C2 . Chemical Reactions Analysis

Benzimidazoles, including 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, are known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules . This mechanism of action is due to the benzimidazole’s ability to bind to the colchicine-sensitive site of tubulin .Physical And Chemical Properties Analysis

5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a solid substance . It has a molecular weight of 323.35 and its CAS Number is 1192541-69-7 .Scientific Research Applications

Anticancer Properties

5-Benzoyl-2-(3-cyanophenyl)benzimidazole exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with DNA replication or disrupt microtubule dynamics, leading to cell cycle arrest and tumor suppression .

Photodynamic Therapy (PDT)

PDT is a non-invasive treatment for cancer and other diseases. 5-Benzoyl-2-(3-cyanophenyl)benzimidazole can serve as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) upon activation. These ROS selectively damage cancer cells, making PDT a targeted therapy .

Fluorescent Probes

Due to its inherent fluorescence, this compound can be employed as a fluorescent probe in biological imaging. Researchers use it to visualize cellular structures, monitor intracellular processes, and study protein localization. Its emission properties make it valuable for live-cell imaging.

Metal Chelation and Catalysis

The benzimidazole moiety in 5-Benzoyl-2-(3-cyanophenyl)benzimidazole can coordinate with metal ions. Researchers explore its potential as a ligand for metal complexes, which may find applications in catalysis, sensing, or drug delivery. Coordination chemistry studies are ongoing .

Organic Light-Emitting Diodes (OLEDs)

Certain benzimidazole derivatives exhibit excellent electroluminescent properties. Researchers have synthesized OLED materials based on 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, aiming for efficient blue or green emission. These materials contribute to energy-efficient displays and lighting systems.

Antimicrobial Activity

Preliminary studies suggest that 5-Benzoyl-2-(3-cyanophenyl)benzimidazole possesses antimicrobial properties. It inhibits the growth of bacteria and fungi, making it a potential candidate for developing novel antimicrobial agents. Further investigations are needed to understand its mode of action and optimize its efficacy .

Safety and Hazards

properties

IUPAC Name |

3-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O/c22-13-14-5-4-8-17(11-14)21-23-18-10-9-16(12-19(18)24-21)20(25)15-6-2-1-3-7-15/h1-12H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWCUIAUNWFRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-(3-cyanophenyl)benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)